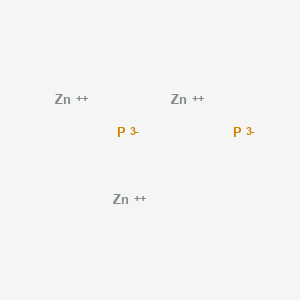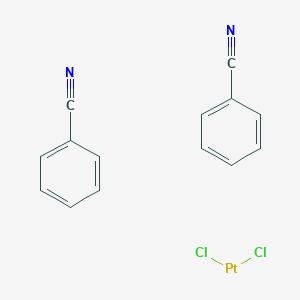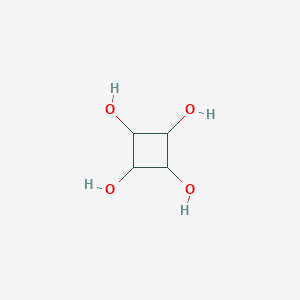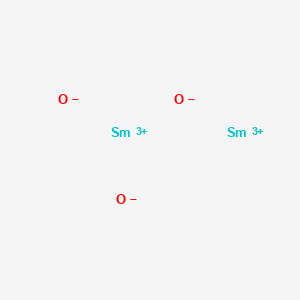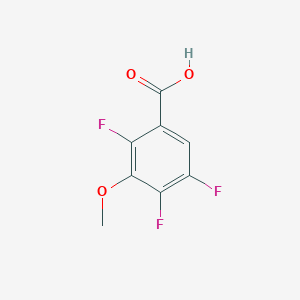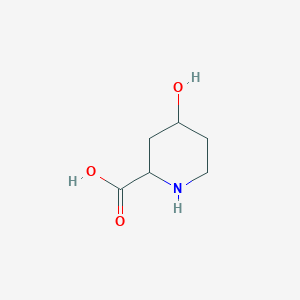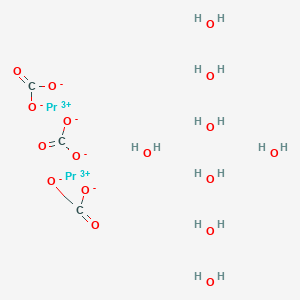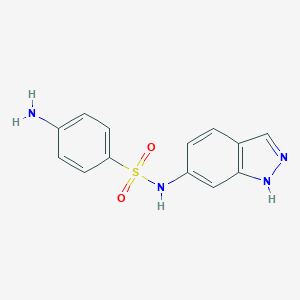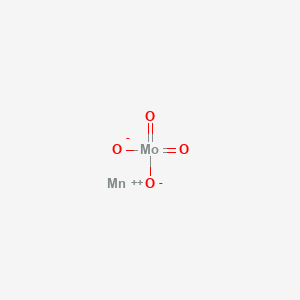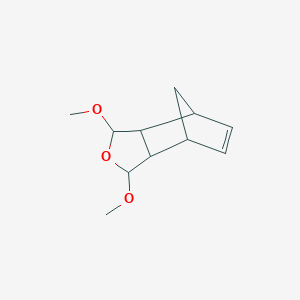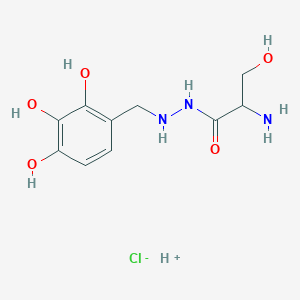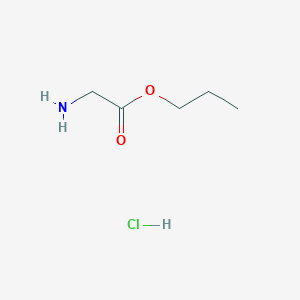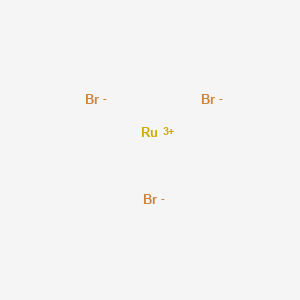
Ruthenium tribromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ruthenium complexes often involves reactions with ligands to form various coordination compounds. For example, ruthenium tris(pyrazolyl)borate complexes have been synthesized, showing significant catalytic reactivity. These complexes are derived from parent complexes through reactions with silver triflate in different solvents, yielding a variety of cationic derivatives with high yields. Such methodologies underscore the versatility of ruthenium in forming diverse compounds under controlled conditions (Gemel et al., 1996).
Molecular Structure Analysis
The molecular structure of ruthenium complexes reveals significant insights into their chemical behavior. X-ray crystallography has been employed to elucidate the structures of various ruthenium compounds, providing detailed information on their geometries. For instance, the molecular structures of ruthenium hydrido aryloxides and arylamides have been investigated to understand structure-related reactivity and bond strengths, highlighting the role of structural analysis in predicting compound properties (Hartwig et al., 1991).
Chemical Reactions and Properties
Ruthenium complexes participate in various chemical reactions, exhibiting unique properties. For example, the catalytic synthesis of vinyl carbamates using carbon dioxide, secondary amines, and alkynes has been facilitated by ruthenium complexes, demonstrating the compound's utility in regioselective synthesis. This research highlights the potential of ruthenium catalysts in organic synthesis and the development of environmentally benign processes (Patil et al., 2008).
Physical Properties Analysis
The physical properties of ruthenium complexes, such as luminescence and electrochemical behavior, are crucial for their applications in materials science. Studies on macromolecular architectures featuring ruthenium have revealed significant photophysical and nonlinear optical properties, contributing to the development of materials with potential applications in electronics and photonics (Le Bouder et al., 2003).
Chemical Properties Analysis
The chemical properties of ruthenium complexes, including their reactivity and stability, are influenced by their molecular structure and synthesis methods. Research has shown that ruthenium-catalyzed transformations, such as the conversion of aryl and alkenyl triflates to halides, demonstrate the compound's ability to facilitate a wide range of chemical reactions. These studies not only contribute to the understanding of ruthenium chemistry but also to its application in synthetic chemistry (Imazaki et al., 2012).
Applications De Recherche Scientifique
Antitumor Drugs and Delivery Systems
- Scientific Field: Biomedical Science, Oncology
- Summary of Application: Ruthenium complexes are important compounds for antitumor drug research and development . They have evolved from single-molecule drugs to nanodrug delivery systems .
- Methods of Application: The development of ruthenium complexes includes the development of single-molecule compounds, carrier nanomedicine, and self-assembly of carrier-free nanomedicine . They are also studied in terms of absorption, distribution, metabolism, and excretion .
- Results or Outcomes: Ruthenium complexes such as NAMI-A, KP1019, TLD1433 have entered clinical research . They are used in combination therapy, including photodynamic therapy (PDT), photothermal therapy (PTT), photoactivated chemotherapy (PACT), immunotherapy, and their combined application .
Tumor Diagnosis and Therapy
- Scientific Field: Biomedical Science, Oncology
- Summary of Application: Ruthenium complexes are used in the diagnosis and therapy of tumors . They act on DNA, mitochondria, and endoplasmic reticulum of cells, and induce tumor cell apoptosis, autophagy, and inhibition of angiogenesis .
- Methods of Application: Ruthenium complexes are used as specific tumor cell probes to dynamically monitor the active biological component of the microenvironment . They are also used as photosensitizer, catalyst, and bioimaging agents for phototherapies .
- Results or Outcomes: The use of ruthenium complexes significantly enhances the diagnosis and therapeutic effect on tumors . They are also used in combination with existing clinical antitumor drugs to synergistically treat tumors .
Anion Sensing
- Scientific Field: Chemistry
- Summary of Application: Ruthenium complexes are used for anion sensing . They interact with different inorganic anions, producing desirable results .
- Methods of Application: The development of luminescent ruthenium (II) and iridium (III) polypyridyl complexes for the purpose of anion sensing with different anion recognition motifs .
- Results or Outcomes: The use of ruthenium complexes in anion sensing has led to advances in the development of luminescent ruthenium (II) and iridium (III) polypyridyl complexes .
Jewelry
- Scientific Field: Metallurgy
- Summary of Application: Ruthenium is used in jewelry . Ruthenium-based pieces are trending .
- Methods of Application: Ruthenium is used in the creation of rings, necklaces, and other pieces of jewelry .
- Results or Outcomes: The use of ruthenium in jewelry has led to the creation of trending pieces .
Safety And Hazards
Orientations Futures
Ruthenium complexes are rapidly becoming conventionally considered for biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes . The research on ruthenium antitumor drugs has not been limited to single chemotherapy drugs; other applications of ruthenium complexes have emerged such as in combination therapy .
Propriétés
IUPAC Name |
tribromoruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ru/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRXRHOISWEUST-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Ru](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium tribromide | |
CAS RN |
14014-88-1 | |
| Record name | Ruthenium tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14014-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium bromide (RuBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



